
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a phenothiazine core and carboxamide functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- typically involves multiple steps. One common method includes the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The phenothiazine core is then reacted with chloroformamide under basic conditions to introduce the carboxamide group.
Addition of N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl) Groups: The final step involves the reaction of the intermediate product with N,N-bis(2-hydroxyethyl)methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.
Reduction: Reduction reactions can occur at the carboxamide groups, leading to the formation of amines.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings of the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The carboxamide groups may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
- 10-Phenylphenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- is unique due to its dual carboxamide groups, which may confer enhanced solubility and bioavailability compared to other phenothiazine derivatives. This structural feature also allows for more diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmacology.
Propiedades
Número CAS |
65240-98-4 |
|---|---|
Fórmula molecular |
C21H24N4O5S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-[2-(methylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-methylcarbamate |
InChI |
InChI=1S/C21H24N4O5S/c1-22-19(26)29-13-11-24(12-14-30-20(27)23-2)21(28)25-15-7-3-5-9-17(15)31-18-10-6-4-8-16(18)25/h3-10H,11-14H2,1-2H3,(H,22,26)(H,23,27) |
Clave InChI |
YEJPBZOMYDQIJR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OCCN(CCOC(=O)NC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


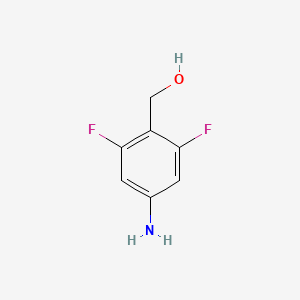
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
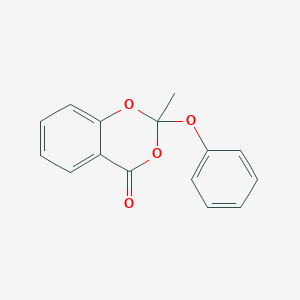
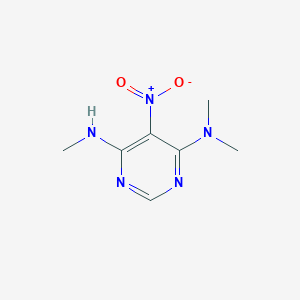
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)

![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
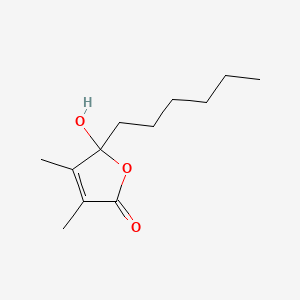
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)
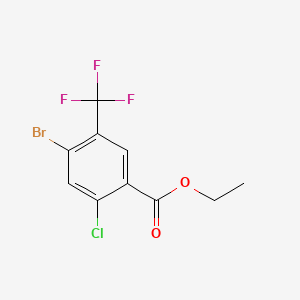
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
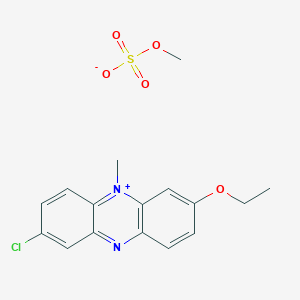
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
